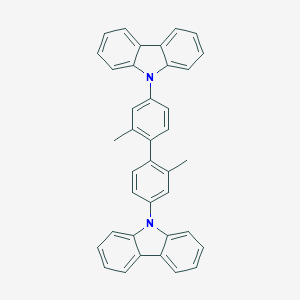

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Description

Properties

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl chemical structure

An In-depth Technical Guide to 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as CDBP or pCDBP, is a carbazole-based organic compound with significant potential in the field of organic electronics. Its rigid and twisted molecular structure, arising from the methyl substituents on the biphenyl core, imparts unique photophysical properties, making it a subject of interest for advanced material applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of CDBP, with a focus on its application in organic light-emitting diodes (OLEDs). While its primary applications are in materials science, this guide also addresses the current landscape of its relevance to drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two carbazole moieties linked to a 2,2'-dimethylbiphenyl core at the 4 and 4' positions.

Molecular Formula: C₃₈H₂₈N₂

Molecular Weight: 512.64 g/mol [1]

CAS Number: 120260-01-7[1]

The methyl groups at the 2 and 2' positions of the biphenyl unit create significant steric hindrance, forcing the two phenyl rings to adopt a twisted conformation. This torsion is crucial in disrupting the π-conjugation across the biphenyl bridge, which in turn influences the electronic properties of the molecule.

Quantitative Data Summary

A compilation of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₂₈N₂ | [1] |

| Molecular Weight | 512.64 g/mol | [1] |

| CAS Number | 120260-01-7 | [1] |

| Triplet Energy (T₁) | ~3.0 eV | [2] |

| Glass Transition Temp. (Tg) | 94 °C | [3] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for CDBP would involve the reaction of 4,4'-diiodo-2,2'-dimethylbiphenyl with carbazole in the presence of a copper catalyst and a base. A patent for the one-step synthesis of the parent compound, 4,4'-bis(9H-carbazol-9-yl)biphenyl (CBP), provides a relevant experimental framework.[2]

General Procedure based on CBP Synthesis:

-

Reactants: 4,4'-diiodo-2,2'-dimethylbiphenyl and carbazole (2 equivalents).

-

Catalyst: Copper(I) iodide (CuI).

-

Base: Potassium carbonate (K₂CO₃).

-

Ligand: 18-crown-6 (to enhance the solubility and reactivity of the base).

-

Solvent: A high-boiling point solvent such as 1,2-dichlorobenzene or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated at an elevated temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and washed with various solvents to remove inorganic salts and unreacted starting materials. Further purification is typically achieved by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity final product.

Note: The specific reaction conditions, including temperature, reaction time, and the specific copper catalyst and base system, would need to be optimized for the synthesis of CDBP.

Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized CDBP.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.

Applications in Organic Electronics

The primary application of this compound is as a host material in the emissive layer of organic light-emitting diodes (OLEDs), particularly for blue phosphorescent emitters.

Role as a Host Material in OLEDs

In a phosphorescent OLED, a phosphorescent emitter (dopant) is dispersed in a host material. The host material plays a crucial role in the device's performance by facilitating charge transport and transferring energy to the dopant.

Key Properties for a Host Material:

-

High Triplet Energy: The triplet energy (T₁) of the host material must be higher than that of the phosphorescent dopant to ensure efficient energy transfer from the host to the dopant and to prevent back energy transfer, which would quench the phosphorescence. The high triplet energy of CDBP (~3.0 eV) makes it an excellent candidate for hosting blue phosphorescent emitters, which typically have high triplet energies themselves.[2]

-

Good Charge Transport Properties: The host material should possess good charge-transporting capabilities to ensure a balanced charge injection and transport within the emissive layer, leading to a high recombination efficiency of electrons and holes on the host molecules.

-

High Glass Transition Temperature (Tg): A high Tg is indicative of good thermal and morphological stability of the amorphous thin film in the solid state, which is essential for the long-term operational stability of the OLED device. CDBP exhibits a high glass transition temperature of 94 °C.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the energy transfer process in a phosphorescent OLED and a typical experimental workflow for fabricating and characterizing an OLED device.

Caption: Energy transfer mechanism in a phosphorescent OLED with CDBP as the host.

Caption: A simplified workflow for the fabrication and characterization of an OLED device.

Relevance to Drug Development

Currently, there is no direct evidence in the scientific literature to suggest that this compound has applications in drug development. The research focus for this compound and its derivatives is overwhelmingly in the area of materials science for organic electronics.

Carbazole-containing compounds, in general, are a well-established class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. However, the specific structural features of CDBP, particularly the bulky and rigid biphenyl core with two large carbazole substituents, may not be conducive to the typical lock-and-key interactions required for drug-target binding.

Professionals in drug development may find the synthetic methodologies for carbazole derivatives, such as the Ullmann condensation, to be of interest, as these are common reactions in the synthesis of various pharmaceutical compounds.

Conclusion

This compound is a specialized organic material with well-defined applications in the field of organic electronics. Its high triplet energy and good thermal stability make it a prime candidate for use as a host material in high-efficiency blue phosphorescent OLEDs. While the broader class of carbazole derivatives is of significant interest in medicinal chemistry, CDBP itself has not been identified as a compound with direct applications in drug development. Future research in materials science may further optimize its properties for next-generation electronic devices.

References

An In-depth Technical Guide to 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP)

CAS Number: 120260-01-7

This technical guide provides a comprehensive overview of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, commonly known as CDBP, a key organic material in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals who may utilize organic electronic materials in their applications.

Introduction

This compound (CDBP) is a carbazole derivative with the chemical formula C38H28N2.[1][2] It is a high-purity, white crystalline powder that has garnered significant attention for its excellent electronic and thermal properties.[1] CDBP is predominantly used in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it serves multiple functions, including as a host material for phosphorescent and fluorescent emitters, a hole-transporting layer (HTL), and an exciton-blocking layer (EBL).[1] Its molecular structure, featuring a twisted biphenyl core with two carbazole moieties, imparts a high triplet energy and a high glass transition temperature, which are crucial for the efficiency and longevity of OLED devices.

Physicochemical and Electronic Properties

The key properties of CDBP are summarized in the tables below, providing essential data for its application in organic electronic devices.

Table 1: General and Physicochemical Properties of CDBP

| Property | Value | Reference |

| CAS Number | 120260-01-7 | [1][2] |

| Molecular Formula | C38H28N2 | [1][2] |

| Molecular Weight | 512.64 g/mol | |

| Synonyms | 9-[4-(4-Carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole, 9,9'-(2,2'-Dimethylbiphenyl-4,4'-diyl)bis(9H-carbazole) | [1] |

| Appearance | White powder/crystals | [1] |

| Purity | >99.0% (HPLC, Sublimed) | [1] |

| Solubility | Soluble in THF, chloroform, dichloromethane | [1] |

Table 2: Electronic and Optical Properties of CDBP

| Property | Value | Conditions | Reference |

| HOMO Level | -6.1 eV | [1] | |

| LUMO Level | -2.7 eV | [1] | |

| Energy Gap | 3.4 eV | ||

| Triplet Energy (T1) | ~3.0 eV | ||

| Absorption (λmax) | 292 nm | in THF | [1] |

| Fluorescence (λem) | 364 nm | in THF | [1] |

Table 3: Thermal Properties of CDBP

| Property | Value | Method | Reference |

| Glass Transition (Tg) | 94 °C | [1] | |

| Thermal Stability | High, with decomposition occurring at elevated temperatures | TGA |

Synthesis Methodology

CDBP is typically synthesized via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation. This reaction involves the coupling of carbazole with a dihalogenated dimethylbiphenyl derivative.

Experimental Protocol: Ullmann Condensation for CDBP Synthesis (Representative)

Materials:

-

4,4'-Diiodo-2,2'-dimethylbiphenyl

-

Carbazole

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., 1,2-dichlorobenzene or N,N-dimethylformamide)

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-diiodo-2,2'-dimethylbiphenyl, a slight excess of carbazole (e.g., 2.2 equivalents), copper(I) iodide (catalytic amount, e.g., 10 mol%), the ligand (e.g., 20 mol%), and the base (e.g., 2.5 equivalents).

-

Add the anhydrous, high-boiling point solvent to the flask.

-

De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a high temperature (typically 180-210 °C) and maintain it under an inert atmosphere with vigorous stirring for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or toluene) and filter to remove insoluble inorganic salts.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure CDBP.

-

For high-purity applications such as OLED fabrication, further purification by temperature gradient sublimation is recommended.

Application in Organic Light-Emitting Diodes (OLEDs)

CDBP's wide energy gap and high triplet energy make it an excellent host material for both fluorescent and phosphorescent emitters, particularly for blue-emitting devices. Its high glass transition temperature contributes to the morphological stability and, consequently, the long operational lifetime of OLEDs.

Mechanism of Action in OLEDs

In an OLED, under an applied voltage, electrons are injected from the cathode and holes from the anode. These charge carriers are transported through the electron transport layer (ETL) and hole transport layer (HTL), respectively. In devices where CDBP is used as a host in the emissive layer (EML), holes are transported through the CDBP molecules. The injected electrons and holes recombine within the EML on the guest emitter molecules (dopants) to form excitons (excited states). The subsequent radiative decay of these excitons results in the emission of light. CDBP's high triplet energy ensures efficient energy transfer to the phosphorescent dopant and confines the triplet excitons on the dopant, preventing energy loss back to the host.

Experimental Protocol: Fabrication of a CDBP-based OLED (Representative)

This protocol describes the fabrication of a simple multi-layer phosphorescent OLED using CDBP as a host material via thermal evaporation in a high-vacuum environment.

Device Structure: ITO / HTL / EML (CDBP doped with a phosphorescent emitter) / ETL / Cathode

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

CDBP (host material)

-

Phosphorescent emitter (e.g., Ir(ppy)3 for green emission)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

Procedure:

-

Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10^-6 Torr).

-

Deposit the HTL (e.g., TAPC) at a rate of 1-2 Å/s to a thickness of approximately 40 nm.

-

Co-evaporate the EML by depositing CDBP at a rate of ~2 Å/s and the phosphorescent emitter (e.g., Ir(ppy)3) at a much lower rate to achieve the desired doping concentration (e.g., 6-10 wt%). The total thickness of the EML is typically 20-30 nm.

-

Deposit the ETL (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of approximately 30-40 nm.

-

-

Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1-0.2 Å/s, followed by a thicker layer of aluminum (Al) (100-150 nm) at a rate of 2-5 Å/s to form the cathode.

-

Encapsulation: After deposition, transfer the completed devices to an inert atmosphere glovebox for encapsulation. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Characterization

The performance of CDBP-based OLEDs is evaluated using several standard techniques.

Table 4: Common Characterization Techniques for CDBP-based OLEDs

| Technique | Purpose |

| Current Density-Voltage-Luminance (J-V-L) Measurement | To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). |

| Electroluminescence (EL) Spectroscopy | To measure the emission spectrum and color coordinates (CIE). |

| Lifetime Measurement | To assess the operational stability of the device by monitoring the luminance decay over time at a constant current density. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material. |

| Photoluminescence (PL) Spectroscopy | To measure the emission properties of the material in solution or thin film. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). |

Safety and Handling

CDBP should be handled in accordance with standard laboratory safety procedures.

Table 5: Safety Information for CDBP

| Aspect | Information |

| GHS Hazard Statements | May cause skin and eye irritation. |

| Precautionary Measures | Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust. |

| Storage | Store in a tightly sealed container in a cool, dry place away from light. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Visualizations

Molecular Structure of CDBP

Caption: Molecular structure of this compound (CDBP).

Conceptual Energy Level Diagram of a CDBP-based OLED

Caption: Energy level diagram of a typical OLED with CDBP as the host material.

References

Synthesis route for 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Introduction

This compound (CDBP) is a high-triplet energy host material used in the fabrication of highly efficient blue organic light-emitting diodes (OLEDs). Its molecular structure, featuring a twisted biphenyl core functionalized with two carbazole moieties, provides a high glass transition temperature and good morphological stability, which are crucial for the longevity and performance of OLED devices. This document provides a comprehensive overview of a common and effective synthesis route for CDBP, intended for researchers and professionals in organic electronics and drug development. The synthesis is typically achieved through a double N-arylation reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, coupling carbazole with a di-substituted biphenyl precursor.

Synthesis Pathway Overview

The most prevalent and direct synthetic approach to this compound involves the coupling of two equivalents of carbazole with one equivalent of 4,4'-diiodo-2,2'-dimethylbiphenyl. This reaction is typically catalyzed by a copper or palladium complex. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for this type of C-N bond formation.[1] Alternatively, the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand, offers a more modern and often more efficient route.[2][3][4][5]

The key precursor, 4,4'-diiodo-2,2'-dimethylbiphenyl, can be sourced commercially or synthesized from 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine via a Sandmeyer reaction.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product involved in the synthesis of CDBP.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Role |

| 4,4'-Diiodo-2,2'-dimethylbiphenyl | 69571-02-4 | C₁₄H₁₂I₂ | 434.05 | >97% | Aryl Halide |

| Carbazole | 86-74-8 | C₁₂H₉N | 167.21 | >98% | Amine Source |

| This compound | 120260-01-7 | C₃₈H₂₈N₂ | 512.65 | >99% | Final Product |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a general procedure for the synthesis of similar carbazole-biphenyl compounds.[1]

Materials:

-

4,4'-Diiodo-2,2'-dimethylbiphenyl (1.0 mmol, 434 mg)

-

Carbazole (2.2 mmol, 368 mg)

-

Copper(I) iodide (CuI) (0.4 mmol, 76 mg)

-

1,10-Phenanthroline (0.8 mmol, 144 mg)

-

Potassium carbonate (K₂CO₃) (4.0 mmol, 552 mg)

-

Anhydrous 1,2-dichlorobenzene (DCB) (10 mL)

Procedure:

-

To a dry 50 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4,4'-diiodo-2,2'-dimethylbiphenyl, carbazole, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,2-dichlorobenzene via syringe.

-

Heat the reaction mixture to 180°C and stir vigorously for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with brine (3 x 30 mL) and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the pure product.

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is based on general procedures for palladium-catalyzed C-N coupling reactions.[4][10]

Materials:

-

4,4'-Diiodo-2,2'-dimethylbiphenyl (1.0 mmol, 434 mg)

-

Carbazole (2.2 mmol, 368 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38.1 mg)

-

Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230 mg)

-

Anhydrous toluene (15 mL)

Procedure:

-

In a glovebox, add 4,4'-diiodo-2,2'-dimethylbiphenyl, carbazole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

-

Remove the flask from the glovebox and add anhydrous toluene under a counterflow of argon.

-

Heat the reaction mixture to 110°C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to yield the final product.

Visualizations

Synthesis Workflow Diagram

References

- 1. Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step - Eureka | Patsnap [eureka.patsnap.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl | C14H12I2 | CID 13797298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atlanchimpharma.com [atlanchimpharma.com]

A Technical Guide to the Frontier Molecular Orbital Energy Levels of Carbazole-Dibenzo[b,d]thiophene (CDBP) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a class of organic compounds composed of carbazole and dibenzo[b,d]thiophene moieties. While a standardized acronym "CDBP" is not consistently used for a single chemical entity, this document focuses on well-characterized examples of molecules that integrate both carbazole and dibenzo[b,d]thiophene units, which are of significant interest in the development of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).

Introduction to Carbazole-Dibenzo[b,d]thiophene Derivatives

Carbazole is a well-known electron-donating and hole-transporting moiety, prized for its thermal stability and high triplet energy. Dibenzo[b,d]thiophene, on the other hand, exhibits electron-accepting and electron-transporting properties. The combination of these two units within a single molecule can lead to the formation of materials with ambipolar charge transport characteristics, making them excellent candidates for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The precise energy levels of the HOMO and LUMO are critical parameters that govern charge injection, transport, and recombination processes within these devices.

Quantitative Data on HOMO and LUMO Energy Levels

The electronic properties of carbazole-dibenzo[b,d]thiophene derivatives can be finely tuned by modifying the linkage between the two core units and by introducing various substituents. Below is a summary of the HOMO and LUMO energy levels for a series of representative compounds, where the carbazole and dibenzo[b,d]thiophene moieties are linked through a phenyl or biphenyl spacer.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | -5.78 | -2.45 | 3.33 |

| 9-(4'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole | -5.75 | -2.48 | 3.27 |

| 4-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]thiophene | -5.82 | -2.41 | 3.41 |

| 4-(4-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]thiophene | -5.79 | -2.46 | 3.33 |

Experimental and Computational Methodologies

The determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical measurements and computational modeling.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Instrumentation: A three-electrode cell configuration is typically employed, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the resulting voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks, respectively, using the following empirical formulas:

-

HOMO (eV) = - (Eox - EFc/Fc+ + 4.8)

-

LUMO (eV) = - (Ered - EFc/Fc+ + 4.8)

-

Where EFc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

-

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are used.

-

Geometry Optimization: The molecular geometry of the compound is first optimized in its ground state.

-

Functional and Basis Set: A suitable functional and basis set are chosen for the calculations. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.

-

Energy Level Calculation: Following geometry optimization, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated. These theoretical values provide insight into the electronic distribution and can be correlated with experimental results.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the HOMO and LUMO energy levels of a carbazole-dibenzo[b,d]thiophene derivative.

This comprehensive approach, combining experimental measurements with theoretical calculations, provides a robust understanding of the frontier molecular orbital energy levels of carbazole-dibenzo[b,d]thiophene derivatives, which is essential for the rational design of new materials for advanced electronic applications.

Unveiling the Thermal Characteristics of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP): A Technical Guide

For Immediate Release

PUNE, India – In the landscape of advanced materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the thermal stability and glass transition temperature of host materials are paramount for device longevity and performance. This technical guide provides an in-depth analysis of the thermal properties of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP), a prominent carbazole-based host material. This document is intended for researchers, scientists, and professionals engaged in drug development and materials science.

CDBP is recognized for its high thermal stability, a critical attribute for materials used in applications requiring durability under thermal stress. The thermal behavior of CDBP has been characterized primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability and phase transitions of materials.

Quantitative Thermal Analysis Data

The thermal properties of CDBP, curated from multiple studies, are summarized below. These values are essential for understanding the material's behavior under various temperature conditions.

| Thermal Property | Value | Analytical Method | Reference |

| Glass Transition Temperature (Tg) | 94 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Initial Decomposition Temperature (TID) | > 310 °C | Thermogravimetric Analysis (TGA) | [2] |

Note: The Initial Decomposition Temperature (TID) represents the temperature at which the material begins to lose mass due to thermal decomposition.

Experimental Methodologies

To ensure reproducibility and accurate comparison of data, detailed experimental protocols for TGA and DSC are crucial. The following sections outline representative methodologies for the thermal analysis of CDBP, based on established practices for carbazole-based materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature of CDBP.

Instrumentation: A standard thermogravravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of CDBP (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. A high-purity inert gas, typically nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 K/min.[2][3]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition. The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow to or from a sample as a function of temperature or time. It is particularly useful for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Objective: To determine the glass transition temperature (Tg) of CDBP.

Instrumentation: A differential scanning calorimeter equipped with a cooling system.

Procedure:

-

Sample Preparation: A small amount of CDBP (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). A constant flow of inert gas (e.g., nitrogen) is maintained at a rate of 20-50 mL/min.[4]

-

Temperature Program: A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min. This step is to erase the sample's prior thermal history.[4]

-

Cooling Scan: The sample is then cooled from 200 °C back to the starting temperature of 25 °C at a controlled rate, often the same as the heating rate (10 °C/min).[4]

-

Second Heating Scan: A second heating scan is performed from 25 °C to 200 °C at 10 °C/min. The glass transition temperature is determined from this second heating curve.[4]

-

-

Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis of CDBP.

References

Unveiling the Structural Nuances of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP), a key organic semiconductor material. While a definitive crystallographic information file for CDBP is not publicly available, this document leverages data from its parent compound, 4,4'-Bis(9-carbazolyl)biphenyl (CBP), to infer and discuss the structural implications of the 2,2'-dimethyl substitution. This guide also details experimental protocols for its synthesis and presents key quantitative data to support research and development efforts.

Introduction

This compound is a derivative of the widely studied CBP, a hole-transporting and host material in organic light-emitting diodes (OLEDs). The introduction of methyl groups at the 2 and 2' positions of the biphenyl linker significantly influences the molecule's conformation, photophysical properties, and thermal stability. These modifications are intended to "lock" the dihedral angle between the two phenyl rings of the biphenyl core, which can lead to a higher glass transition temperature and altered electronic properties, making CDBP a material of interest for advanced electronic applications.

Crystal Structure Analysis

A complete, publicly accessible single-crystal X-ray diffraction dataset for this compound could not be located in the course of this review. However, the crystal structure of the parent compound, 4,4'-Bis(9-carbazolyl)biphenyl (CBP), is well-documented and serves as an essential reference.

Crystal Structure of the Parent Compound: 4,4'-Bis(9-carbazolyl)biphenyl (CBP)

The crystallographic data for CBP provides a foundational understanding of the molecular packing and intermolecular interactions that can be expected in its derivatives.

| Crystallographic Parameter | Value |

| CCDC Deposition Number | 257078 |

| Empirical Formula | C36H24N2 |

| Formula Weight | 484.59 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 9.875(2) |

| b (Å) | 5.6250(10) |

| c (Å) | 21.985(4) |

| α (°) | 90 |

| β (°) | 91.33(3) |

| γ (°) | 90 |

| Volume (ų) | 1220.3(4) |

| Z | 2 |

Inferred Structural Impact of 2,2'-Dimethyl Substitution

The introduction of methyl groups at the 2 and 2' positions of the biphenyl core in CDBP is expected to induce significant steric hindrance. This steric strain forces a larger dihedral angle between the planes of the two phenyl rings compared to the parent CBP molecule. Research on related methylated CBP derivatives suggests that this "locking" of the conformation is a key feature, and it has been confirmed by X-ray analysis for similar compounds.[1][2] This fixed, more twisted conformation can disrupt π-conjugation across the biphenyl bridge, which in turn can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and its triplet energy.

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through established cross-coupling methodologies, most notably the Ullmann condensation and the Suzuki-Miyaura coupling.

Representative Synthesis via Ullmann Condensation

A general and widely used method for the synthesis of N-arylcarbazoles is the Ullmann condensation. The following protocol is a representative example for the synthesis of carbazole-biphenyl compounds.

Reactants:

-

4,4'-Dihalo-2,2'-dimethylbiphenyl (e.g., 4,4'-diiodo-2,2'-dimethylbiphenyl)

-

Carbazole

-

Copper or a copper salt (catalyst)

-

A base (e.g., potassium carbonate, potassium tert-butoxide)

-

A high-boiling point solvent (e.g., 1,2-dichlorobenzene, N,N-dimethylformamide)

Procedure:

-

To a reaction flask equipped with a condenser and a magnetic stirrer, add 4,4'-dihalo-2,2'-dimethylbiphenyl, 2.2 equivalents of carbazole, a catalytic amount of copper powder or a copper salt (e.g., CuI), and 2.5 equivalents of a base.

-

Add the high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, toluene).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is crucial for its application in electronic devices.

| Property | Value | Reference |

| Molecular Formula | C38H28N2 | [3] |

| Molecular Weight | 512.65 g/mol | [3] |

| Glass Transition Temperature (Tg) | 94 °C | [4] |

Visualizations

The following diagrams illustrate a probable synthetic pathway and the structural relationship between CBP and CDBP.

Caption: A representative synthetic route to this compound.

Caption: The structural modification from CBP to CDBP and its key consequences.

Conclusion

This compound represents a strategically modified version of the classic CBP material, designed to enhance its thermal and morphological stability through steric hindrance. While a definitive crystal structure remains to be publicly deposited, the available data on its parent compound and related derivatives provide a strong basis for understanding its conformational rigidity. The synthetic accessibility via standard cross-coupling reactions, combined with its improved thermal properties, makes CDBP a compelling candidate for further investigation and application in high-performance organic electronic devices. Future work should focus on obtaining and publishing the single-crystal X-ray structure of CDBP to fully elucidate its solid-state packing and structure-property relationships.

References

Characterization of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP), a significant compound in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This document outlines the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The characterization of CDBP relies on standard spectroscopic techniques to confirm its molecular structure. The following tables summarize the key quantitative data from ¹H and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data were obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for CDBP

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 8.20 | d | 4H | Aromatic protons of carbazole |

| 7.58–7.45 | m | 14H | Aromatic protons of carbazole and biphenyl |

| 7.36–7.31 | m | 4H | Aromatic protons of carbazole |

| 2.31 | s | 6H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for CDBP

| Chemical Shift (δ) [ppm] | Assignment |

| Expected in the range 109-141 | Aromatic carbons of carbazole and biphenyl moieties |

| Expected around 20-22 | Methyl carbons (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not extensively reported in the available literature. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be expected:

-

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands corresponding to the methyl groups should appear in the 2960-2850 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are characteristic of the aromatic rings and are expected between 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the carbazole moiety is expected to produce a band in the 1360-1250 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings.

Experimental Protocols

The synthesis of CDBP is typically achieved through an Ullmann coupling reaction. This method involves the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. In the case of CDBP, carbazole is coupled with 4,4'-diiodo-2,2'-dimethylbiphenyl.

Synthesis of this compound (CDBP)

Materials:

-

4,4'-Diiodo-2,2'-dimethylbiphenyl

-

Carbazole

-

Copper(I) iodide (CuI) or other copper catalyst

-

A suitable base (e.g., potassium carbonate (K₂CO₃), potassium tert-butoxide)

-

A high-boiling point solvent (e.g., 1,2-dichlorobenzene, N,N-dimethylformamide (DMF))

-

Ligand (optional, e.g., 1,10-phenanthroline)

Procedure:

-

Reaction Setup: A reaction flask is charged with 4,4'-diiodo-2,2'-dimethylbiphenyl, carbazole (typically in a slight excess), the copper catalyst, the base, and the ligand (if used).

-

Solvent Addition: The high-boiling point solvent is added to the flask.

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the reaction.

-

Heating: The reaction mixture is heated to a high temperature (typically in the range of 150-210 °C) and stirred vigorously for a period of 24 to 48 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper catalyst and any inorganic salts. The filtrate is typically washed with water and brine to remove any remaining impurities.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the generalized synthetic workflow for the preparation of CDBP via the Ullmann coupling reaction.

Caption: Synthesis Workflow for CDBP.

Solubility Profile of 2-Chloro-5-(trifluoromethyl)pyridine (CDBP) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine (CDBP) is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for CDBP, alongside a detailed experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for CDBP in common organic solvents at defined temperatures. While many sources describe CDBP as being "soluble" in most organic solvents, precise numerical values are not readily reported.

The following table summarizes the available qualitative and semi-quantitative solubility information for CDBP and a structurally related compound. Researchers are strongly encouraged to determine the quantitative solubility in their specific solvent systems using the experimental protocols provided in this guide.

Table 1: Summary of Available Solubility Data for CDBP and a Related Compound

| Compound | Solvent | Temperature (°C) | Solubility | Citation(s) |

| 2-Chloro-5-(trifluoromethyl)pyridine (CDBP) | Chloroform | Not Specified | Soluble | [3] |

| Dichloromethane | Not Specified | Soluble | [3] | |

| Ether | Not Specified | Soluble | [3] | |

| Petroleum Ether | Not Specified | Soluble | [3] | |

| Toluene | Not Specified | Soluble | [3] | |

| Water | Not Specified | Insoluble/Sparingly Soluble | [3] | |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Dichloromethane (MDC) | Not Specified | Soluble | |

| Methanol (MeOH) | Not Specified | Soluble | ||

| Acetone | Not Specified | Soluble | ||

| Water | 24 | 380 mg/L |

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal saturation method coupled with gravimetric analysis, a reliable and straightforward technique for determining the solubility of a solid compound in an organic solvent.[4][5]

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyridine (CDBP), solid

-

Selected organic solvent(s) of high purity

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid CDBP to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should be in constant contact with the excess solid.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed container.

Gravimetric Analysis

This method determines the mass of the dissolved solute by evaporating the solvent.

Procedure:

-

Weighing the Saturated Solution: Accurately weigh the container with the collected filtrate.

-

Solvent Evaporation: Place the container in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the CDBP. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Drying to a Constant Weight: Once the solvent has evaporated, continue to dry the solid residue in the oven until a constant weight is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

Final Weighing: Allow the container with the dry CDBP to cool to room temperature in a desiccator before the final weighing.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (m_2 - m_1) / V ] * 100

Where:

-

m1 is the mass of the empty container (g)

-

m2 is the mass of the container with the dried CDBP residue (g)

-

V is the volume of the filtrate withdrawn (mL)

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of CDBP.

Caption: Experimental workflow for solubility determination.

Caption: Gravimetric analysis workflow.

References

- 1. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

The Ascendancy of Carbazole-Biphenyl Compounds: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-biphenyl compounds represent a significant class of organic molecules that have garnered substantial interest across diverse scientific disciplines. Characterized by a carbazole moiety linked to a biphenyl core, these compounds exhibit a unique combination of electronic, photophysical, and biological properties. Their rigid, planar carbazole unit provides excellent charge transport capabilities, while the biphenyl group offers an extended π-conjugation system that can be readily functionalized to tune their characteristics. This unique structural amalgamation has positioned them as pivotal materials in the advancement of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), and as promising scaffolds in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of carbazole-biphenyl compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery and History

The journey of carbazole-biphenyl compounds is intrinsically linked to the history of their constituent aromatic systems. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. However, the deliberate synthesis and investigation of carbazole-biphenyl architectures are a more recent development, largely driven by the burgeoning field of organic electronics in the late 20th century.

A pivotal moment in the history of these compounds was the development of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, commonly known as CBP. While earlier reports of related structures exist, a significant publication in Chemistry of Materials in 1998 detailed the synthesis and application of CBP as a host material in OLEDs, showcasing its excellent hole-transporting properties and high triplet energy.[1] This work catalyzed a surge in research focused on CBP and its derivatives for use in high-efficiency phosphorescent OLEDs.

The synthetic foundation for creating the crucial C-N bond between the carbazole and biphenyl units was laid by earlier developments in cross-coupling chemistry. The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, provided the initial means for such aryl aminations, although it often required harsh reaction conditions. A major breakthrough came with the development of the Buchwald-Hartwig amination in the 1990s, a palladium-catalyzed cross-coupling reaction that offered a more versatile and milder route to a wide array of arylamines, including carbazole-biphenyl compounds.[2] This reaction has become a cornerstone in the synthesis of functionalized carbazole-biphenyl derivatives for various applications.

Key Synthetic Methodologies

The construction of the carbazole-biphenyl core primarily relies on the formation of a carbon-nitrogen bond between the nitrogen atom of the carbazole ring and a carbon atom of the biphenyl ring. The two most prominent and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), this involves the reaction of carbazole with a dihalobiphenyl, such as 4,4'-diiodobiphenyl.

-

Materials:

-

4,4'-Diiodobiphenyl (1.0 equiv)

-

Carbazole (2.0 equiv)

-

Copper powder (catalyst)

-

Potassium carbonate (base)

-

1,3-Diisopropylbenzene (solvent)

-

Toluene

-

Methanol

-

-

Procedure:

-

To a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (100 µL) under a nitrogen atmosphere.

-

Add 500 mL of 1,3-diisopropylbenzene to the flask.

-

Heat the reaction mixture to reflux and maintain for 30 hours.

-

Allow the mixture to cool to room temperature.

-

Add an appropriate amount of toluene to the reaction mixture and filter to remove insoluble materials.

-

The filtrate is concentrated under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from 500 mL of methanol.

-

Collect the precipitated solid by filtration and dry to yield 4,4'-bis(carbazol-9-yl)biphenyl (CBP).

-

Expected Yield: Approximately 68.6% (122.8 g).

-

-

Characterization of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP):

-

Appearance: White to off-white powder.[3]

-

Melting Point: 281-285 °C.[4]

-

1H NMR (CDCl3, 300 MHz): δ = 7.30-7.45 (m, 8H), 7.50-7.60 (m, 8H), 7.80-7.90 (m, 4H), 8.15 (d, J = 7.8 Hz, 4H).

-

13C NMR (CDCl3, 75 MHz): δ = 109.8, 120.4, 120.6, 123.5, 126.1, 127.5, 128.8, 136.9, 140.7, 140.9.[5]

-

FT-IR (KBr, cm-1): 3050 (Ar C-H), 1595, 1490, 1450 (C=C stretching), 1225 (C-N stretching), 750, 725 (Ar C-H bending).

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of C-N bonds under milder conditions compared to the Ullmann condensation.[6] This method offers a broad substrate scope and high functional group tolerance, making it highly suitable for the synthesis of complex carbazole-biphenyl derivatives.

-

Materials:

-

Carbazole (1.0 equiv)

-

Aryl Bromide (e.g., 1-bromo-4-phenylbenzene) (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)2) (catalyst, e.g., 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (ligand, e.g., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (base, 1.4 equiv)

-

Anhydrous Toluene (solvent)

-

Ethyl acetate

-

Celite®

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), add carbazole (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the aryl bromide (1.2 mmol).

-

Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the organic filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.

-

Expected Yield: Typically 85-95%.

-

Quantitative Data Summary

The utility of carbazole-biphenyl compounds, particularly in organic electronics, is defined by their quantitative photophysical and thermal properties. In drug development, their efficacy is quantified by metrics such as the half-maximal inhibitory concentration (IC50).

Table 1: Photophysical Properties of Selected Carbazole-Biphenyl Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Triplet Energy (ET) (eV) | Reference(s) |

| CBP | 319, 340 | 369 | - | 2.56 | [7] |

| mCP (1,3-Bis(N-carbazolyl)benzene) | - | - | - | 2.90 | [8] |

| BSB-Cz (4,4'-bis[(N-carbazole)styryl]biphenyl) | - | - | 0.88-1.00 | - | [8] |

| Substituted CBP Derivative 1 | - | - | - | >2.56 | [8] |

| Substituted CBP Derivative 2 | - | - | - | >2.56 | [8] |

Table 2: Thermal Properties of Selected Carbazole-Biphenyl Derivatives

| Compound | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference(s) |

| CBP | 111-173 | 351-398 | [9] |

| 4,4'-bis(9-carbazolyl)-2,2'-dimethylbiphenyl | 94 | - | [8] |

| BSB-Cz Derivative | 172-232 | 456-491 | [8] |

| Substituted CBP Derivative 1 | 129 | - | [8] |

| Substituted CBP Derivative 2 | 205 | - | [8] |

Table 3: Biological Activity of Selected Carbazole-Based Kinase Inhibitors

| Compound/Class | Target Kinase | IC50 | Cell Line / Assay | Reference(s) |

| BMS-986142 (Carbazole derivative) | BTK | 3 nM | Enzymatic Assay | [10] |

| Carbazole Carboxamide (cpd 74) | BTK | 0.79 nM | Enzymatic Assay | [11] |

| Carbazole Carboxamide (cpd 75) | BTK | 1.2 nM | Enzymatic Assay | [11] |

| Pyrrolo[3,4-c]carbazole Derivative | Wee1 | 22.32 µM | Enzymatic Assay | [12] |

| PD0166285 (related scaffold) | Wee1 | 24 nM | Enzymatic Assay | [13] |

| Indazole Derivative (cpd 17) | Aurora A/B | - | - | [14] |

| Indazole Derivative (cpd 21) | Aurora B | - | - | [14] |

| Indazole Derivative (cpd 30) | Aurora A | - | - | [14] |

Applications in Drug Development: Kinase Inhibition

The rigid carbazole scaffold has proven to be an effective pharmacophore for designing kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] Carbazole-biphenyl and related carbazole derivatives have been developed as potent inhibitors of several kinases, including Bruton's tyrosine kinase (BTK), Wee1, and Aurora kinases, which are involved in B-cell signaling and cell cycle regulation, respectively.[10][13][15]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

A key signaling cascade implicated in various cancers and inflammatory diseases is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Carbazole derivatives have been shown to target this pathway.[16]

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[17] Small molecule inhibitors, including certain carbazole-biphenyl compounds, can interfere with this process, often by binding to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

Carbazole-biphenyl compounds have evolved from academic curiosities to indispensable components in both materials science and medicinal chemistry. Their robust synthetic accessibility, coupled with their highly tunable electronic and biological properties, ensures their continued prominence in cutting-edge research. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating further innovation in the design and application of this versatile class of molecules. As our understanding of structure-property relationships deepens, the potential for developing next-generation carbazole-biphenyl-based materials and therapeutics remains vast and promising.

References

- 1. Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step - Eureka | Patsnap [eureka.patsnap.com]

- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 58328-31-7 [chemicalbook.com]

- 4. 4,4′-Bis(carbazol-9-yl)biphenyl, ≥99 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 10. Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]

- 17. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDBP as a Host Material in Blue Phosphorescent OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CDBP) as a host material in the fabrication of high-efficiency blue phosphorescent organic light-emitting diodes (PHOLEDs).

Introduction to CDBP as a Host Material

4,4'-bis(9-carbazolyl)-2,2'-biphenyl, commonly known as CDBP, is a carbazole-based organic semiconductor that has garnered significant attention as a host material for phosphorescent emitters, particularly in the challenging blue region of the visible spectrum. Its molecular structure, featuring two carbazole moieties attached to a biphenyl core, imparts a unique combination of properties that make it highly suitable for blue PHOLEDs.

The key to a high-performance PHOLED is the efficient transfer of energy from the host material to the phosphorescent guest (dopant). This requires the host material to possess a triplet energy level (T₁) higher than that of the guest to prevent back energy transfer. CDBP exhibits a high triplet energy of approximately 3.0 eV, making it an excellent host for common blue phosphorescent emitters like bis--INVALID-LINK--iridium(III) (FIrpic), which has a triplet energy of around 2.62 eV.[1]

Furthermore, CDBP possesses a high glass transition temperature (Tg) of 94 °C, which contributes to the morphological stability and operational lifetime of the OLED device.[1] Its deep highest occupied molecular orbital (HOMO) level of ~6.1 eV and lowest unoccupied molecular orbital (LUMO) level of ~2.7 eV allow for effective charge injection and transport when used with appropriate adjacent layers.[1] CDBP can also serve as an exciton-blocking layer, preventing excitons from diffusing out of the emissive layer and being quenched.[1]

Key Properties and Performance Data

The selection of a host material is critical for achieving high efficiency and stability in PHOLEDs. The table below summarizes the key physical and electronic properties of CDBP and presents a compilation of reported performance data for blue PHOLEDs utilizing CDBP or its derivatives as the host material.

| Parameter | Value | Reference |

| Chemical Name | 4,4'-bis(9-carbazolyl)-2,2'-biphenyl | |

| Abbreviation | CDBP | |

| CAS Number | 886551-89-9 | |

| Molecular Formula | C₃₈H₂₈N₂ | |

| Molecular Weight | 512.64 g/mol | [1] |

| Triplet Energy (T₁) | ~3.0 eV | [1] |

| HOMO Level | ~6.1 eV | [1] |

| LUMO Level | ~2.7 eV | [1] |

| Glass Transition Temp. (Tg) | 94 °C | [1] |

| Electron Mobility | ~10⁻⁵ cm²/Vs | |

| Hole Mobility | ~10⁻⁴ cm²/Vs |

| Device Performance Metrics | Device 1 | Device 2 |

| Host Material | CDBP | mCBP* |

| Blue Emitter | FIrpic | FIrpic |

| Doping Concentration | 8 wt% | 13 vol% |

| Max. External Quantum Eff. (EQE) | 10.7% | 9-10% |

| Max. Power Efficiency | 9.5 lm/W | - |

| Luminance (at given voltage/current) | - | 1000 cd/m² |

| CIE Coordinates (x, y) | (0.16, 0.31) | (0.16, 0.31) |

| Reference | [2] |

*mCBP (N,N′-dicarbazolyl-3,5-benzene) is a related and commonly used host material, and its performance data is included for comparison.

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of a blue PHOLED using CDBP as the host material. The following protocol is a representative example based on common laboratory practices for vacuum-deposited OLEDs.

Substrate Preparation

Proper cleaning of the indium tin oxide (ITO)-coated glass substrate is crucial for device performance and to prevent short circuits.

-

Initial Cleaning: Load the ITO-coated glass substrates into a substrate holder.

-

Detergent Wash: Immerse the holder in a beaker containing a 1-2% solution of Hellmanex III in deionized (DI) water. Sonicate for 15 minutes in an ultrasonic bath.

-

DI Water Rinse: Thoroughly rinse the substrates with flowing DI water.

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each in separate beakers.

-

Final Rinse and Dry: Rinse again with DI water and dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface for improved hole injection.

Device Fabrication: Vacuum Thermal Evaporation

The multilayer PHOLED structure is deposited in a high-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr). The deposition rates and layer thicknesses should be carefully controlled using quartz crystal monitors.

A typical device structure for a blue PHOLED with CDBP as the host is as follows:

ITO / HTL / EML / HBL / ETL / EIL / Cathode

| Layer | Material | Thickness | Deposition Rate | Function |

| HTL | TAPC | 40 nm | 1-2 Å/s | Hole Transport Layer |

| EML | CDBP:FIrpic (8 wt%) | 20 nm | 2 Å/s (CDBP), 0.16 Å/s (FIrpic) | Emissive Layer |

| HBL | TCTA | 10 nm | 1-2 Å/s | Hole Blocking Layer |

| ETL | TPBi | 30 nm | 1-2 Å/s | Electron Transport Layer |

| EIL | LiF | 1 nm | 0.1-0.2 Å/s | Electron Injection Layer |

| Cathode | Al | 100 nm | 5-10 Å/s | Cathode |

-

HTL: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane

-

EML: 4,4'-bis(9-carbazolyl)-2,2'-biphenyl doped with bis--INVALID-LINK--iridium(III)

-

HBL: Tris(4-carbazoyl-9-ylphenyl)amine

-

ETL: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)

-

EIL: Lithium Fluoride

-

Cathode: Aluminum

Device Characterization

After fabrication, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance of the device using a source meter and a calibrated photodetector.

-

Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage or current using a spectrometer. From the spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates can be calculated.

-

Efficiency Calculations:

-

External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum.

-

Power Efficiency: Calculated from the luminance, current, and voltage.

-

Current Efficiency: Calculated from the luminance and current density.

-

-

Operational Lifetime: Measure the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT₅₀ or LT₉₅) under a constant current density.

Visualizations

Device Fabrication Workflow

Caption: Workflow for the fabrication and characterization of a blue PHOLED.

Blue PHOLED Device Structure and Energy Level Diagram

Caption: PHOLED structure and corresponding energy level diagram.

Conclusion

CDBP is a highly effective host material for the fabrication of efficient and stable blue PHOLEDs. Its high triplet energy, good thermal stability, and suitable charge transport properties allow for efficient energy transfer to blue phosphorescent emitters like FIrpic. By following the detailed protocols outlined in this document, researchers can fabricate and characterize high-performance blue PHOLEDs, contributing to the advancement of organic electronics for display and lighting applications.

References

Application of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CDBP) in Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for third-generation organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100%. This is achieved through the harvesting of non-emissive triplet excitons via reverse intersystem crossing (RISC) to the emissive singlet state. The efficiency of this process is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Host materials in the emissive layer of TADF-OLEDs play a crucial role in facilitating efficient energy transfer to the TADF emitter and maintaining a high triplet energy to prevent reverse energy transfer.